5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003365
InChI: InChI=1S/C8H10N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4-6,8H,1-3H2
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde

CAS No.:

Cat. No.: VC16003365

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde
Standard InChI InChI=1S/C8H10N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4-6,8H,1-3H2
Standard InChI Key LTEDULZGSONIRK-UHFFFAOYSA-N
Canonical SMILES C1CC(N2C=NC=C2C1)C=O

Introduction

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by a bicyclic structure where an imidazole ring is fused with a pyridine ring. This compound belongs to the class of imidazo compounds, which are known for their diverse biological activities and potential therapeutic properties. The presence of the formyl group (-CHO) classifies it as an aldehyde, contributing to its reactivity in various chemical reactions.

Synthesis and Mechanism of Action

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. This process involves the formation of the imidazo-pyridine ring system, followed by the introduction of the carbaldehyde group.

The compound acts primarily as an electrophile due to the aldehyde functional group, which is highly reactive in nucleophilic addition reactions. This reactivity is crucial for its applications in synthetic chemistry and pharmaceutical development.

Applications and Research Findings

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde is of significant interest in medicinal chemistry due to its potential therapeutic properties. It participates in various chemical reactions typical for aldehydes and nitrogen-containing heterocycles, making it a versatile intermediate in the synthesis of more complex molecules.

Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic properties and diverse biological activities
Synthetic ChemistryIntermediate in the synthesis of complex heterocyclic compounds
Pharmaceutical DevelopmentContribution to the development of new drugs due to its reactivity

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